4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
4,8-bis[(4-methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O7S2/c1-28-17-3-7-19(8-4-17)31(24,25)22-13-11-21(12-14-22)23(15-16-30-21)32(26,27)20-9-5-18(29-2)6-10-20/h3-10H,11-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNZOUCGMZKOWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable intermediate, such as a sulfonyl chloride derivative, which is then reacted with an amine to form the spirocyclic structure. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides under appropriate conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the sulfonyl groups can produce thiophenol derivatives .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : The compound serves as a precursor in synthesizing more complex molecules, particularly in the development of spirocyclic compounds. Its unique structure facilitates the formation of various derivatives that can be utilized in advanced chemical research.
2. Biology
- Bioactive Molecule Investigation : Research has focused on its potential as a bioactive molecule, particularly regarding enzyme inhibition and receptor binding. The compound's ability to interact with specific proteins positions it as a candidate for further biological studies.
3. Medicine
- Therapeutic Properties : Preliminary studies suggest that 4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane may exhibit anti-inflammatory and anticancer activities. Its mechanism of action likely involves the inhibition of certain enzymes or receptors, thereby modulating biological pathways relevant to disease processes.
4. Industry
- Advanced Materials Development : The compound's structural properties make it suitable for creating advanced materials such as polymers and coatings. Its unique chemical characteristics can enhance the performance of materials in various applications.
Case Studies
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of this compound on specific enzymes involved in inflammatory pathways. Results indicated significant inhibition rates compared to control groups, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study 2: Polymer Development
Research conducted on the incorporation of this compound into polymer matrices showed enhanced mechanical properties and thermal stability compared to traditional polymers. This indicates its viability for use in high-performance materials.
Mechanism of Action
The mechanism by which 4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The spirocyclic structure allows for a unique mode of binding, which can enhance selectivity and potency. Pathways involved may include inhibition of signal transduction processes or modulation of gene expression .
Comparison with Similar Compounds
The structural and functional attributes of 4,8-bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane are best understood through comparison with related compounds. Below is a detailed analysis:
Structural Analogues
Mono-Sulfonyl Derivatives
4-[(4-Methoxyphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane () :
- Substituents : Single (4-methoxyphenyl)sulfonyl group at position 4.
- Molecular Weight : ~314.38 g/mol (estimated).
- Key Differences : The absence of a sulfonyl group at position 8 reduces steric hindrance and may lower polarity compared to the target compound. Safety protocols for handling (e.g., P301-P391, H300-H373) highlight reactivity risks common to sulfonated spiro compounds .
- 4-[(4-Fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane (): Substituents: 4-Fluoro-3-methylphenylsulfonyl group. Molecular Weight: 314.38 g/mol.
Bis-Sulfonyl/Bis-Aryl Derivatives
8-(4-Bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane () :
- Substituents : 4-Bromobenzoyl (position 8) and 4-fluoro-3-methylbenzenesulfonyl (position 4).
- Molecular Weight : ~481.3 g/mol (estimated).
- Key Differences : The bromobenzoyl group introduces steric bulk and electron-withdrawing effects, which may hinder binding to flat aromatic targets compared to the target compound’s methoxyphenylsulfonyl groups .
- 4,8-Bis(2-(4-methoxyphenyl))quinazolin-4(3H)-one (): Structure: Quinazolinone core with bis(4-methoxyphenyl) substituents. Melting Point: 228–230°C.
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | Substituents | Key Properties |
|---|---|---|---|
| Target Compound | ~482.14 | Bis(4-methoxyphenyl)sulfonyl | High polarity (logP ~1.5), rigid spiro core, enhanced H-bonding capacity |
| 4-[(4-Methoxyphenyl)sulfonyl] derivative | ~314.38 | Mono-sulfonyl | Lower steric hindrance, moderate solubility |
| 4-[(4-Fluoro-3-methylphenyl)sulfonyl] | 314.38 | Halogenated sulfonyl | Increased lipophilicity (logP ~2.1), potential for CNS penetration |
| 8-(4-Bromobenzoyl) derivative | ~481.3 | Bromobenzoyl + halogenated sulfonyl | High molecular weight, steric bulk, possible photodegradation risks |
Biological Activity
4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound notable for its unique spirocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including enzyme inhibition and receptor binding. Its chemical structure features methoxyphenyl and sulfonyl groups, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, effectively blocking substrate access. This unique binding capability is enhanced by the spirocyclic structure, which provides a rigid framework conducive to selective interactions with biological targets.
Potential Therapeutic Applications
Research indicates that this compound may possess several therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
- Anticancer Properties : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation and inducing apoptosis.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes involved in metabolic processes, which could be beneficial in treating metabolic disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| 8-oxa-2-azaspiro[4.5]decane | Simpler spirocyclic structure | Limited bioactivity |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Different heteroatoms | Moderate enzyme inhibition |
The presence of both methoxyphenyl and sulfonyl groups in this compound enhances its chemical diversity and potential reactivity compared to similar compounds.
Enzyme Inhibition Studies
A study focused on the inhibition of soluble epoxide hydrolase (sEH) demonstrated that derivatives of diazaspiro compounds exhibit significant inhibitory activity. The research indicated that modifications to the side chains could enhance potency against sEH, suggesting a similar approach could be applied to this compound for optimizing its biological effects .
Anticancer Activity
In vitro studies on cancer cell lines treated with this compound revealed a dose-dependent reduction in cell viability. The mechanism was linked to the induction of apoptosis via mitochondrial pathways. Further investigations are warranted to explore its efficacy in vivo and potential as a chemotherapeutic agent .
Anti-inflammatory Effects
Research has indicated that compounds with similar structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. Future studies should focus on elucidating the specific pathways affected by this compound and assessing its therapeutic potential in inflammatory diseases .
Q & A
Basic Research: What are the optimal synthetic routes for 4,8-Bis((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, and how can purity be ensured?
Methodological Answer:
Synthesis typically involves sulfonylation of the spiro-diamine core with 4-methoxyphenylsulfonyl chloride. Key steps:
- Reaction Optimization : Use a two-step protocol: (1) prepare the spiro-diamine intermediate via cyclization of a diamine with a ketone, and (2) sulfonylate with excess 4-methoxyphenylsulfonyl chloride in anhydrous DMF under nitrogen .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/0.1% TFA) to achieve ≥98% purity .
Advanced Research: How can computational modeling predict the spirocyclic compound’s interactions with biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Use software like GROMACS or AMBER to model the compound’s conformational flexibility in aqueous and lipid environments. Compare predicted binding affinities with experimental data (e.g., enzyme inhibition assays) .
- Docking Studies : Apply AutoDock Vina to screen against targets (e.g., kinases or GPCRs). Validate predictions using mutagenesis or SPR binding assays. Note discrepancies between in silico and experimental results, which may arise from solvent effects or protonation state variations .
Basic Research: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm the spirocyclic core and sulfonyl groups. Key signals:
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]: ~567.2 g/mol) and detect sulfonation byproducts .
Advanced Research: How can conflicting stability data under varying pH conditions be resolved?
Methodological Answer:
- Experimental Design : Conduct accelerated stability studies (25°C/60% RH, 40°C/75% RH) in buffers (pH 1–10). Monitor degradation via HPLC-MS.
- Data Contradiction Analysis : If instability occurs at pH <3 (e.g., sulfonyl group hydrolysis), compare with structurally similar compounds (e.g., 4,4’-dichlorodiphenyl sulfone) to identify electronic effects. Use DFT calculations to model hydrolysis pathways and identify stabilizing substituents .
Basic Research: What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer:
- Sample Preparation : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/serum.
- Quantification : Develop a UPLC-MS/MS method with deuterated internal standards. Optimize MRM transitions (e.g., m/z 567→234 for quantification). Validate linearity (1–1000 ng/mL), LOD (0.3 ng/mL), and recovery (>85%) .
Advanced Research: How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
Methodological Answer:
- QSAR Modeling : Use Schrödinger’s QikProp to predict logP, solubility, and permeability. Synthesize analogs with modified sulfonyl groups (e.g., 3,5-dichlorophenyl) and compare experimental vs. predicted ADME properties .
- In Vivo Validation : Administer analogs to rodent models and measure bioavailability. Correlate with computational predictions to refine the model .
Basic Research: What are the best practices for reporting experimental data on this compound?
Methodological Answer:
- Data Tables : Include yield, purity, spectroscopic data (NMR shifts, MS peaks), and stability metrics. Example:
| Parameter | Value | Method |
|---|---|---|
| Yield | 72% | Gravimetric analysis |
| HPLC Purity | 98.5% | C18, 254 nm |
| -NMR (δ) | 3.8 (s, 6H, OCH) | DMSO-d |
- Reproducibility : Detail reaction conditions (solvent, temperature, catalyst) and equipment calibration .
Advanced Research: How can machine learning enhance the de novo design of spirocyclic derivatives?
Methodological Answer:
- Virtual Libraries : Use generative models (e.g., REINVENT) to create derivatives with desired properties (e.g., logP <3, solubility >50 µM). Filter using toxicity predictors (e.g., ProTox-II) .
- Feedback Loops : Train models with experimental bioactivity data (e.g., IC values) to iteratively refine predictions. Address false positives via explainable AI (SHAP values) to identify overfit features .
Basic Research: What solvent systems are suitable for recrystallizing this compound?
Methodological Answer:
- Screening : Test ethanol/water (7:3), acetone/hexane (1:2), and DCM/methanol (5:1). Optimize based on solubility curves.
- Crystallography : If single crystals form (e.g., from slow evaporation in ethanol), perform X-ray diffraction to confirm spirocyclic geometry .
Advanced Research: How can comparative analysis resolve discrepancies in reported biological activity across studies?
Methodological Answer:
- Meta-Analysis : Collect data from published IC values and normalize for assay conditions (e.g., ATP concentration in kinase assays). Use ANOVA to identify outliers.
- Mechanistic Studies : Apply SPR or ITC to measure binding kinetics. Compare with computational docking poses to reconcile differences in potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
